Cas no 1314892-39-1 (Methyl 3-bromo-5-ethylbenzoate)

Methyl 3-bromo-5-ethylbenzoate is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromo and ethyl substituents on the benzoate ring enhances its reactivity, enabling selective functionalization in cross-coupling reactions such as Suzuki or Heck couplings. Its ester group offers further derivatization potential, making it valuable for constructing complex molecular frameworks. The compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Suitable for research and industrial use, it is handled with standard safety precautions for halogenated compounds.
Methyl 3-bromo-5-ethylbenzoate structure
1314892-39-1 structure
Product name:Methyl 3-bromo-5-ethylbenzoate
CAS No:1314892-39-1
MF:C10H11BrO2
MW:243.10
CID:5011781

Methyl 3-bromo-5-ethylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-5-ethylbenzoate
    • Inchi: 1S/C10H11BrO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h4-6H,3H2,1-2H3
    • InChI Key: UOPDXRCEKCSLBW-UHFFFAOYSA-N
    • SMILES: O(C)C(=O)C1=CC(CC)=CC(Br)=C1

Methyl 3-bromo-5-ethylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261699-1g
Methyl 3-bromo-5-ethylbenzoate
1314892-39-1 98%
1g
¥5239.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261699-500mg
Methyl 3-bromo-5-ethylbenzoate
1314892-39-1 98%
500mg
¥3933.00 2024-08-09

Additional information on Methyl 3-bromo-5-ethylbenzoate

Comprehensive Guide to Methyl 3-bromo-5-ethylbenzoate (CAS No. 1314892-39-1): Properties, Applications, and Industry Insights

Methyl 3-bromo-5-ethylbenzoate (CAS No. 1314892-39-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated aromatic ester combines a benzoate core with ethyl and bromo substituents, making it a versatile intermediate for synthesizing complex molecules. As researchers explore sustainable synthetic pathways and green chemistry approaches, compounds like this are increasingly valuable for their potential in drug discovery and material science.

The molecular structure of Methyl 3-bromo-5-ethylbenzoate features a methyl ester group at position 1, a bromo substituent at position 3, and an ethyl group at position 5. This arrangement creates distinct electronic effects that influence its reactivity in cross-coupling reactions – a hot topic in organic synthesis circles. Recent publications highlight its utility in Suzuki-Miyaura couplings, where the bromo group serves as an excellent leaving group for palladium-catalyzed transformations.

In the context of current pharmaceutical intermediates research, CAS 1314892-39-1 demonstrates promising characteristics. Its balanced lipophilicity (logP ~2.8) and molecular weight (243.09 g/mol) make it suitable for developing bioactive molecules with improved pharmacokinetic properties. Industry reports suggest growing demand for such functionalized benzoates in developing kinase inhibitors and GPCR-targeted therapies – two of the most searched drug categories in medicinal chemistry databases.

From a synthetic chemistry perspective, Methyl 3-bromo-5-ethylbenzoate offers multiple advantages. The bromo-ethyl substitution pattern enables regioselective functionalization, addressing a common challenge in heterocycle synthesis. Analytical data (HPLC purity typically >97%) confirms its suitability for high-throughput screening applications. Researchers frequently inquire about its stability profile – studies indicate excellent shelf life when stored under inert conditions at -20°C, a crucial factor for compound libraries management.

The compound's role in material science applications is emerging, particularly in developing liquid crystal precursors and organic electronic materials. Its conjugated system and polar groups make it interesting for molecular engineering studies. Patent analyses reveal increasing references to similar structures in OLED technology and conductive polymers – trending topics in materials research forums.

Quality control aspects of CAS 1314892-39-1 follow stringent protocols. Characterization typically includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis – techniques frequently searched by quality assurance professionals. The compound's chromatographic behavior (retention time ~6.2 min in reverse-phase HPLC) provides additional identification parameters important for analytical method development.

Environmental and safety considerations for Methyl 3-bromo-5-ethylbenzoate align with standard laboratory practices. While not classified as hazardous under current regulations, proper handling of brominated compounds remains essential. This reflects the growing industry focus on responsible chemical management – a key concern in ESG (Environmental, Social, and Governance) discussions among chemical manufacturers.

The commercial availability of Methyl 3-bromo-5-ethylbenzoate has expanded significantly, with multiple suppliers now offering gram to kilogram quantities. Pricing trends show stability despite fluctuations in bromine market dynamics, making it a cost-effective option compared to similar halogenated building blocks. Procurement specialists often search for bulk synthesis options and custom purity specifications – services increasingly offered by specialty chemical providers.

Future research directions for CAS 1314892-39-1 may explore its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development – two rapidly growing areas in drug discovery. Its structural features could facilitate linker design in these applications. Database analytics show rising searches for multifunctional aromatic compounds with precisely positioned substituents, indicating sustained interest in molecules like this benzoate derivative.

For researchers working with Methyl 3-bromo-5-ethylbenzoate, proper analytical characterization remains paramount. Recommended procedures include establishing reference spectra for batch-to-batch consistency and implementing stability-indicating methods. These practices address common quality concerns raised in pharmaceutical development discussions and regulatory submissions.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd